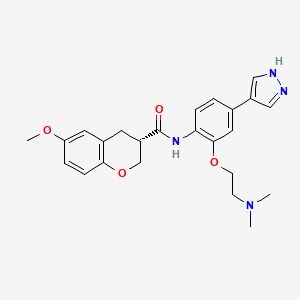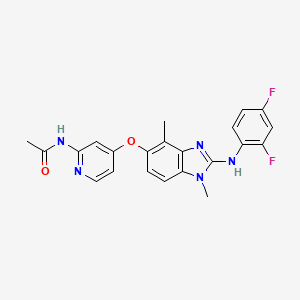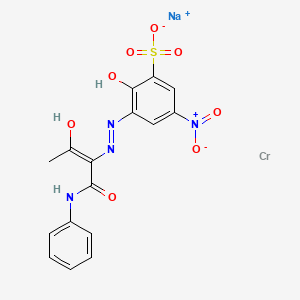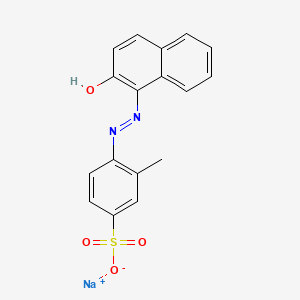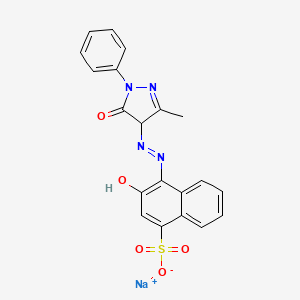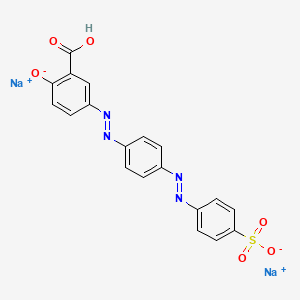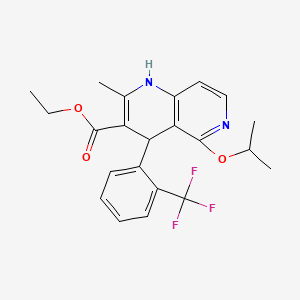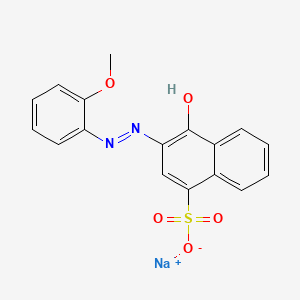![molecular formula C18H26ClFN2OS B606738 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride CAS No. 1417742-48-3](/img/structure/B606738.png)
3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride” has the molecular formula C18H26CLFN2OS . It is a building block used in chemical synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17 (14-15)23-18 (22)21 (16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The molecular weight of this compound is 372.93 . It’s described as a white solid . More detailed physical and chemical properties aren’t available in the sources I found.Scientific Research Applications
Use in Positron Emission Tomography (PET) Imaging : This compound, referred to as 18F-FTC-146, has been investigated for its application in PET imaging as a highly selective σ-1 receptor agent. A study conducted on human volunteers showed that 18F-FTC-146 is safe, with acceptable absorbed doses. It exhibited high accumulation in σ-1 receptor–dense organs such as the pancreas and spleen. This indicates its potential as an imaging agent for various neuroinflammatory diseases (Hjørnevik et al., 2017).
Synthesis and Evaluation for Neurological Diseases : Another study focused on the synthesis, radiofluorination, and evaluation of this compound as an S1R ligand for PET imaging. The research demonstrated that the accumulation of this compound in the brain represents specific binding to S1Rs, making it a promising candidate for studying S1 receptors in living subjects (James et al., 2012).
Antimicrobial Studies : Research on substituted 2-aminobenzothiazoles derivatives, which include similar structural elements to the compound , has shown good antimicrobial activity against selected bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents (Anuse et al., 2019).
Alzheimer’s Disease Treatment : Benzothiazole-based derivatives, closely related to the compound, have been explored as multitargeted-directed ligands (MTDLs) for the treatment of Alzheimer’s disease. This indicates the potential of benzothiazole structures in developing new therapeutic agents for neurodegenerative diseases (Hafez et al., 2023).
Antibacterial and Antifungal Activity : Studies on benzothiazole amides, sharing a structural motif with the compound , revealed certain compounds exhibiting antibacterial and antifungal activity comparable to medicinal standards like chloramphenicol and amphotericin B (Pejchal et al., 2015).
Visualizing Nerve Injury in Neuropathic Pain Model : A study used [18F]FTC-146 PET/MRI to visualize nerve injury and neuroinflammation in a rat model. This demonstrated the potential of this compound in diagnosing, managing, and treating patients with nerve injury (Shen et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
CM304, also known as “3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride” or “3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride”, is a highly selective antagonist of the Sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM) .
Mode of Action
CM304 interacts with the S1R and inhibits its activity . This interaction modulates nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli . In other words, CM304 can reduce the sensation of pain without the liabilities of opioids .
Biochemical Pathways
It is known that the s1r plays a role in many different cellular processes, including calcium signaling, cell survival, and synaptic plasticity . By inhibiting the S1R, CM304 could potentially affect these processes.
Pharmacokinetics
The pharmacokinetics of CM304 have been studied in rats . Following intravenous administration, the compound exhibited adequate exposure along with high extravascular distribution and insignificant amount of extra hepatic metabolism . This suggests that CM304 has good bioavailability and can effectively reach its target sites in the body .
Result of Action
The primary result of CM304’s action is its analgesic (pain-relieving) and anti-allodynic (preventing pain response to non-painful stimuli) effects . In animal models, CM304 has been shown to reduce allodynia in neuropathic pain models, and produce antinociception equivalent to morphine .
Properties
IUPAC Name |
3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17(14-15)23-18(22)21(16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXPDSLCDRWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCF)SC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)
